PI3K/Hdac-IN-3

説明

Significance of Phosphatidylinositol 3-Kinase (PI3K) Pathway Dysregulation in Oncogenesis

The Phosphatidylinositol 3-Kinase (PI3K) signaling pathway is a critical regulator of normal cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govnih.govfrontiersin.org This pathway is triggered by various upstream signals, such as those from receptor tyrosine kinases (RTKs), leading to the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.gov PIP3, in turn, activates downstream effectors like AKT, which orchestrates a multitude of cellular responses. nih.govfrontiersin.org

Dysregulation of the PI3K pathway is one of the most frequent alterations observed in human cancers. nih.govnih.govresearchgate.net This can occur through various mechanisms, including mutations or amplification of the genes encoding the p110α catalytic subunit of PI3K (PIK3CA), loss of the tumor suppressor PTEN which negatively regulates PIP3, or mutations in the downstream kinase AKT. nih.govfrontiersin.orgencyclopedia.pub Such alterations lead to the constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival, hallmarks of cancer. researchgate.netencyclopedia.pub The high frequency of these mutations across a wide range of solid tumors underscores the pathway's central role in driving cancer development and progression. nih.govresearchgate.net

Role of Histone Deacetylases (HDACs) in Epigenetic Regulation and Cancer Progression

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. nih.govd-nb.infofrontiersin.org This deacetylation process leads to a more condensed chromatin structure, which generally results in the repression of gene transcription. nih.govfrontiersin.org The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation by HDACs is vital for normal gene expression patterns. frontiersin.orgnih.gov

In the context of cancer, the dysregulation of HDAC activity is a common feature. nih.govmdpi.com Overexpression or aberrant activity of certain HDACs can lead to the silencing of tumor suppressor genes, which are critical for controlling cell growth and apoptosis. nih.govmdpi.com By deacetylating non-histone proteins involved in cell cycle regulation, proliferation, and cell death, HDACs can further contribute to cancer progression. nih.govmdpi.com Consequently, HDACs have emerged as important therapeutic targets in oncology, with inhibitors designed to restore normal acetylation levels and reactivate the expression of silenced tumor suppressor genes. frontiersin.orgnih.govmdpi.com

Rationale for Dual Targeting of PI3K and HDAC Pathways

The convergence of the PI3K and HDAC pathways on critical cellular processes provides a strong rationale for their simultaneous inhibition in cancer therapy. aacrjournals.orgmdpi.com Both pathways are frequently dysregulated in various malignancies, and their crosstalk can contribute to tumor growth and survival. aacrjournals.orgnih.gov Dual-targeting agents, such as PI3K/HDAC-IN-3, are designed to exploit this synergy. invivochem.com

A significant challenge in targeted cancer therapy is the development of drug resistance. aacrjournals.org Tumors can adapt to single-agent therapies by activating compensatory signaling pathways. aacrjournals.orgmdpi.com For instance, inhibition of the PI3K pathway alone can sometimes lead to the activation of alternative survival pathways. Preclinical studies have shown that combining PI3K inhibitors with HDAC inhibitors can overcome these resistance mechanisms. aacrjournals.orgmdpi.com HDAC inhibition can modulate the expression of proteins involved in these compensatory pathways, thereby re-sensitizing cancer cells to the effects of PI3K inhibition. aacrjournals.org This dual approach addresses the inherent plasticity of cancer cells and offers a strategy to circumvent the emergence of resistance.

The simultaneous inhibition of PI3K and HDAC has demonstrated synergistic or additive anticancer effects in numerous preclinical models. aacrjournals.orgoncotarget.comnih.gov This synergy arises from the complementary and sometimes overlapping functions of the two pathways in regulating cell proliferation, apoptosis, and cell cycle progression. aacrjournals.orgoncotarget.com For example, while PI3K inhibitors block pro-survival signals, HDAC inhibitors can induce the expression of pro-apoptotic genes. encyclopedia.pubfrontiersin.org The combination of these effects can lead to a more profound and sustained anti-tumor response than what can be achieved with either agent alone. aacrjournals.orgoncotarget.comnih.gov Studies with dual inhibitors like CUDC-907 have shown significant inhibition of tumor growth in various cancer models, including prostate cancer and pediatric neuroblastoma. nih.govmdpi.com

The development of single molecules that can simultaneously modulate multiple targets, known as multi-target-directed ligands (MTDLs), represents a sophisticated application of polypharmacology. nih.govresearchgate.netnih.gov This approach offers several advantages over combination therapy with separate drugs. MTDLs can have a more predictable pharmacokinetic and pharmacodynamic profile, potentially reducing the risk of drug-drug interactions. researchgate.netnih.gov From a clinical perspective, a single-agent therapy simplifies treatment regimens and can improve patient compliance. researchgate.netnih.gov The design of MTDLs like PI3K/HDAC-IN-3 involves integrating the pharmacophores of two different inhibitors into a single chemical entity, aiming to achieve a potent and balanced activity against both targets. nih.govfrontiersin.org This strategy holds the promise of enhanced therapeutic efficacy and a reduced likelihood of developing resistance. nih.govresearchgate.net

Research Findings on PI3K/HDAC-IN-3

PI3K/HDAC-IN-3 is a rationally designed dual inhibitor that demonstrates potent activity against both PI3Kα and HDAC1. invivochem.com Preclinical data highlights its potential as an anticancer agent.

| Parameter | Value | Reference |

| Target(s) | PI3Kα / HDAC1 | invivochem.commedchemexpress.commedchemexpress.com |

| IC50 for PI3Kα | 0.23 nM | invivochem.commedchemexpress.commedchemexpress.com |

| IC50 for HDAC1 | 172 nM | invivochem.commedchemexpress.commedchemexpress.com |

In cellular assays using the MV4-11 acute myeloid leukemia cell line, PI3K/HDAC-IN-3 has been shown to effectively inhibit the phosphorylation of AKT, a key downstream effector of the PI3K pathway. invivochem.commedchemexpress.com Concurrently, it increases the acetylation of histone H3, a marker of HDAC inhibition. invivochem.commedchemexpress.com These molecular effects translate into significant, dose-dependent anticancer efficacy in a MV4-11 xenograft model. invivochem.commedchemexpress.com

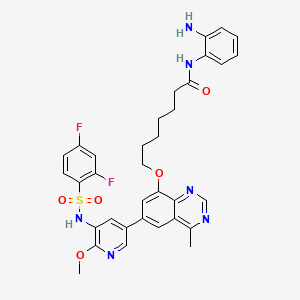

Structure

3D Structure

特性

分子式 |

C34H34F2N6O5S |

|---|---|

分子量 |

676.7 g/mol |

IUPAC名 |

N-(2-aminophenyl)-7-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-methylquinazolin-8-yl]oxyheptanamide |

InChI |

InChI=1S/C34H34F2N6O5S/c1-21-25-15-22(23-16-29(34(46-2)38-19-23)42-48(44,45)31-13-12-24(35)18-26(31)36)17-30(33(25)40-20-39-21)47-14-8-4-3-5-11-32(43)41-28-10-7-6-9-27(28)37/h6-7,9-10,12-13,15-20,42H,3-5,8,11,14,37H2,1-2H3,(H,41,43) |

InChIキー |

KSQGUTYIJILXDH-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C=C(C=C(C2=NC=N1)OCCCCCCC(=O)NC3=CC=CC=C3N)C4=CC(=C(N=C4)OC)NS(=O)(=O)C5=C(C=C(C=C5)F)F |

製品の起源 |

United States |

Molecular Mechanisms of Pi3k/hdac Dual Inhibition

Modulation of PI3K/AKT/mTOR Signaling Cascade

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.commdpi.comaacrjournals.org Its dysregulation is a frequent event in various cancers, making it a key target for therapeutic intervention. mdpi.comnih.govoncotarget.com Dual PI3K/HDAC inhibitors like PI3K/HDAC-IN-3 are designed to interfere with this pathway at multiple levels.

Downregulation of Key Effector Proteins (e.g., p-Akt, p-P70S6K, p-S6)

A primary mechanism of PI3K/HDAC-IN-3 is the suppression of the phosphorylation of key downstream effector proteins in the PI3K/AKT/mTOR cascade. medchemexpress.comnih.gov By inhibiting PI3K, the compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. researchgate.net This, in turn, blocks the activation of the serine/threonine kinase AKT. aacrjournals.org

Studies on similar dual inhibitors have demonstrated a dose-dependent decrease in the levels of phosphorylated AKT (p-Akt), a central node in the pathway. nih.gov This inhibition has cascading effects, leading to the downregulation of other crucial downstream targets. Notably, the phosphorylation of the 70-kilodalton ribosomal protein S6 kinase (p-P70S6K) and the ribosomal protein S6 (p-S6) is significantly reduced. oncotarget.comnih.gov The dephosphorylation of these proteins is a key indicator of the disruption of the PI3K/AKT/mTOR signaling axis. spandidos-publications.commdpi.com

| Treatment Group | p-Akt Levels | p-P70S6K Levels | p-S6 Levels |

| Control | High | High | High |

| PI3K/HDAC-IN-3 | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| This table summarizes the expected impact of PI3K/HDAC-IN-3 on key effector proteins based on the action of similar dual inhibitors. medchemexpress.comnih.gov |

Interplay with Growth and Survival Pathways

The PI3K/AKT/mTOR pathway is intricately linked to cell growth and survival. mdpi.comfnih.org Its activation promotes cell proliferation and inhibits apoptosis. nih.govfrontiersin.org By downregulating this pathway, PI3K/HDAC-IN-3 and analogous compounds can effectively suppress these pro-tumorigenic processes. The inhibition of PI3K signaling has been shown to counteract overgrowth induced by factors like insulin (B600854) receptor (InR) and S6 kinase (S6K). nih.gov

Furthermore, the PI3K pathway's influence extends to the regulation of multiple cellular proteins that are critical for survival, such as mTORC1, GSK3β, FOXO, and MDM2. mdpi.com By disrupting this network, dual inhibitors can trigger apoptosis and arrest the cell cycle, contributing to their anti-cancer activity. nih.gov

Epigenetic Regulation via Histone Deacetylase Inhibition

In addition to targeting the PI3K pathway, PI3K/HDAC-IN-3 also functions as an HDAC inhibitor. medchemexpress.com HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, playing a crucial role in epigenetic regulation. nih.govfrontiersin.org

Alterations in Histone Acetylation Status (e.g., H3K9Ac, H4K16ac, Ac-H3, Ac-tubulin)

HDACs mediate the deacetylation of histones, leading to a more condensed chromatin structure and transcriptional repression. mdpi.comaginganddisease.org By inhibiting HDACs, PI3K/HDAC-IN-3 increases the acetylation of histones at specific lysine residues. This leads to a more open chromatin state, which is generally associated with active gene transcription. nih.gov

Specifically, treatment with similar dual inhibitors has been shown to upregulate the acetylation of histone H3 at lysine 9 (H3K9Ac) and acetylated α-tubulin (Ac-tubulin). nih.gov Another significant target is the acetylation of histone H4 at lysine 16 (H4K16ac). sdbonline.org Studies have revealed a link between the PI3K pathway and H4K16ac, where activation of PI3K signaling leads to a reduction in H4K16ac. nih.govsdbonline.org By inhibiting both PI3K and HDACs, these dual inhibitors can effectively increase the levels of H4K16ac, counteracting the effects of PI3K-induced overgrowth. nih.govsdbonline.org

| Histone Mark | Effect of PI3K/HDAC-IN-3 |

| H3K9Ac | Increased Acetylation |

| H4K16ac | Increased Acetylation |

| Ac-H3 | Increased Acetylation |

| Ac-tubulin | Increased Acetylation |

| This table illustrates the impact of PI3K/HDAC-IN-3 on histone and non-histone acetylation, based on findings for similar compounds. nih.gov |

Impact on Oncogene and Tumor Suppressor Gene Expression Profiles (e.g., MYCN, PTX3)

The epigenetic modifications induced by HDAC inhibition have a profound impact on the expression of genes that are critical for cancer development and progression. HDAC inhibitors can reverse the aberrant silencing of tumor suppressor genes and downregulate the expression of oncogenes. frontiersin.org

For instance, the dual inhibitor CUDC-907 has been shown to downregulate the expression of the oncogene MYCN in neuroblastoma cells. mdpi.comspandidos-publications.comnih.gov This is significant because MYCN amplification is a hallmark of aggressive neuroblastoma. nih.gov The inhibition of both PI3K and HDACs can synergistically suppress MYCN expression, as the PI3K/AKT/mTOR axis is known to stabilize the MYCN protein. nih.gov

Furthermore, dual inhibitors can influence the expression of tumor suppressor genes. One such example is Pentraxin 3 (PTX3), which has been identified as a target of CUDC-907. researchgate.netspandidos-publications.comnih.govdntb.gov.ua By modulating the expression of genes like MYCN and PTX3, PI3K/HDAC dual inhibitors can alter the cellular landscape to be less conducive to tumor growth.

Influence on Non-Histone Protein Deacetylation (e.g., HSP90, α-tubulin, β-catenin, TAU)

The regulatory scope of HDACs extends beyond histones to a variety of non-histone proteins. researchgate.netresearchgate.net The acetylation status of these proteins can significantly affect their function and stability. By inhibiting HDACs, dual inhibitors can modulate the activity of these non-histone targets.

Key non-histone proteins affected by HDAC inhibition include:

HSP90: A chaperone protein that is crucial for the stability and function of many oncoproteins. Its acetylation can lead to its degradation. researchgate.net

α-tubulin: A component of microtubules. Its acetylation is associated with microtubule stability. frontiersin.orgresearchgate.net

β-catenin: A key component of the Wnt signaling pathway, which is often dysregulated in cancer. researchgate.net

TAU: A microtubule-associated protein that is implicated in neurodegenerative diseases. HDAC inhibition can affect its phosphorylation and aggregation. researchgate.netnih.gov

By influencing the acetylation of these and other non-histone proteins, PI3K/HDAC-IN-3 can disrupt multiple cellular processes that are essential for tumor cell survival and proliferation.

Crosstalk and Interdependent Regulation between PI3K and HDAC Pathways

The PI3K and HDAC pathways are intricately linked, with each pathway capable of influencing the other's activity. mdpi.com This reciprocal regulation underscores the rationale for dual-inhibitor drugs. Blockade of one pathway can lead to the activation of the other as a compensatory survival mechanism, highlighting the need for a multi-pronged therapeutic approach. nih.govmdpi.com

PI3K Pathway Influence on HDAC Activity and Chromatin Dynamics

The PI3K signaling pathway can modulate the activity of HDACs and consequently alter chromatin structure and gene expression. sdbonline.org For instance, activation of the PI3K pathway has been shown to decrease the acetylation of histone H4 at lysine 16 (H4K16ac). sdbonline.org This suggests that PI3K signaling can target and potentially enhance the enzymatic activity of certain HDACs, such as HDAC3. sdbonline.org Studies have indicated that HDAC3 can form a complex with Akt, a key downstream effector of PI3K, and that this interaction is important for activating HDAC3's deacetylase function. sdbonline.org This link between PI3K signaling and HDAC-mediated chromatin modification provides a clear basis for the development of dual inhibitors to concurrently disrupt these interconnected oncogenic signals. mdpi.comsdbonline.org Furthermore, HDAC3 can act as a scaffold protein, facilitating the interaction between PI3K and IFN response factor 3 (IRF3), leading to IRF3 phosphorylation and subsequent gene expression changes. frontiersin.org

HDAC Inhibition Impact on PI3K/AKT Pathway Components and Compensatory Survival Pathways

Conversely, inhibiting HDACs can have a significant impact on the PI3K/AKT pathway. Treatment with HDAC inhibitors has been observed to affect the expression and phosphorylation status of key components of the PI3K pathway. nih.gov For example, some HDAC inhibitors can inhibit the expression of PI3K and reduce the phosphorylation of Akt. nih.gov However, in some contexts, HDAC inhibition can paradoxically lead to the upregulation and activation of the PI3K/AKT pathway, which can function as a compensatory survival mechanism, thereby conferring resistance to the HDAC inhibitor. researchgate.netnih.gov This activation can involve increased expression of PI3K and enhanced phosphorylation of AKT. researchgate.net This compensatory activation of survival pathways upon single-agent HDAC inhibition underscores the therapeutic potential of dual PI3K/HDAC inhibitors like PI3K/HDAC-IN-3, which can block this escape route and lead to more potent antitumor activity. nih.govaacrjournals.org

Induction of Programmed Cell Death and Cell Cycle Perturbation

A key outcome of dual PI3K/HDAC inhibition is the potent induction of programmed cell death (apoptosis) and disruption of the cell cycle in cancer cells. mdpi.comfrontiersin.org These effects are often more pronounced with a dual inhibitor compared to single-agent treatments, indicating a synergistic interaction. nih.govfrontiersin.org

Mechanisms of Apoptosis Induction (e.g., Regulation of Pro-apoptotic Proteins like Bim, Bax, Bak and Anti-apoptotic Proteins like Mcl-1, Bcl-2, Bcl-xL)

Dual PI3K/HDAC inhibitors, such as the structurally related compound CUDC-907, trigger apoptosis by modulating the expression of key Bcl-2 family proteins. nih.gov Inhibition of PI3K is known to decrease the levels of the anti-apoptotic protein Mcl-1, while HDAC inhibition can upregulate the pro-apoptotic protein Bim. nih.gov The combined effect leads to a critical imbalance between pro- and anti-apoptotic signals, tipping the scales towards cell death. nih.govaacrjournals.org For instance, the dual inhibitor CUDC-907 has been shown to cause a reduction in Mcl-1 and an increase in Bim, while the levels of other Bcl-2 family members like Bcl-2, Bcl-xL, Bax, and Bak may remain unchanged. nih.gov In some cellular contexts, the combination of PI3K and HDAC inhibitors can also lead to the downregulation of other anti-apoptotic proteins like XIAP and survivin. spandidos-publications.com

| Protein | Function | Effect of PI3K/HDAC Dual Inhibition | Reference |

|---|---|---|---|

| Bim | Pro-apoptotic | Upregulated | nih.gov |

| Bax | Pro-apoptotic | Largely Unaffected | nih.gov |

| Bak | Pro-apoptotic | Largely Unaffected | nih.gov |

| Mcl-1 | Anti-apoptotic | Downregulated | nih.gov |

| Bcl-2 | Anti-apoptotic | Largely Unaffected | nih.gov |

| Bcl-xL | Anti-apoptotic | Largely Unaffected | nih.gov |

| XIAP | Anti-apoptotic | Downregulated | spandidos-publications.com |

| Survivin | Anti-apoptotic | Downregulated | spandidos-publications.com |

Cell Cycle Arrest Phenotypes (e.g., G1, G2-M)

Dual PI3K/HDAC inhibitors effectively halt the proliferation of cancer cells by inducing cell cycle arrest. frontiersin.orgnih.gov The specific phase of the cell cycle that is blocked can vary depending on the cellular context and the specific inhibitor. For instance, some dual inhibitors have been shown to cause a G1 phase arrest in hematologic tumor cells. frontiersin.orgnih.gov In other cases, such as with the dual inhibitor CUDC-907 in certain cancer cell lines, a G2-M phase arrest has been observed. mdpi.com This contrasts with the effects of single-agent PI3K inhibitors, which predominantly induce a G0/G1 arrest. aacrjournals.org The ability of dual inhibitors to block cell cycle progression at different checkpoints contributes to their broad anti-proliferative activity. mdpi.comfrontiersin.org

| Inhibitor Type | Observed Cell Cycle Arrest Phase | Reference |

|---|---|---|

| PI3K/HDAC Dual Inhibitor (Compound 23) | G1 Phase | frontiersin.orgnih.gov |

| PI3K/HDAC Dual Inhibitor (CUDC-907) | G2-M Phase | mdpi.com |

| PI3K Inhibitor (GDC-0941) | G0/G1 Phase | aacrjournals.org |

| PI3K/mTOR Inhibitor (BEZ235) | G0/G1 Phase | por-journal.com |

Induction of DNA Damage and Modulation of DNA Damage Response Proteins (e.g., γH2A.X, CHK1, Wee1, RRM1)

An important mechanism of action for PI3K/HDAC dual inhibitors is the induction of DNA damage and the simultaneous suppression of DNA damage response (DDR) pathways. nih.govaacrjournals.org HDAC inhibitors can downregulate the expression of critical DDR proteins, including CHK1 and Wee1. nih.gov The dual inhibitor CUDC-907 has been shown to decrease the protein and transcript levels of CHK1 and Wee1, and also downregulate RRM1 (ribonucleotide reductase M1), another key enzyme in DNA synthesis and repair. nih.gov This disruption of the DDR is often accompanied by an increase in γH2A.X, a marker of DNA double-strand breaks. nih.gov By both inducing DNA damage and preventing the cancer cells from repairing it, dual PI3K/HDAC inhibitors create a state of genomic instability that can lead to cell death. nih.govoncotarget.com

Mechanisms of Immunogenic Cell Death (e.g., Ferroptosis, MHC Class I Upregulation, IFNγ Signaling)

Extensive searches of publicly available scientific literature and research databases did not yield specific information on the mechanisms of immunogenic cell death induced by the chemical compound PI3K/HDAC-IN-3 . While the compound is identified as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), with inhibitory concentrations documented for PI3Kα and HDAC1, its specific effects on pathways such as ferroptosis, Major Histocompatibility Complex (MHC) Class I upregulation, or Interferon-gamma (IFNγ) signaling have not been detailed in the available research. medchemexpress.commedchemexpress.cnmedchemexpress.com

Data from vendor-specific documentation indicates that PI3K/HDAC-IN-3 suppresses the phosphorylation of AKT, a key downstream component of the PI3K signaling pathway, and increases the acetylation of Histone H3 in MV4-11 cells, which is consistent with its function as a PI3K and HDAC inhibitor. medchemexpress.commedchemexpress.cn However, a direct link or detailed study concerning its role in promoting an immunogenic tumor microenvironment through the specified cell death mechanisms is not presently available.

Due to the absence of specific research findings on PI3K/HDAC-IN-3 in the context of immunogenic cell death, no data tables or detailed research findings on this specific topic can be provided at this time.

Preclinical Efficacy Studies of Pi3k/hdac Dual Inhibitors

In Vitro Investigations in Diverse Cancer Cell Lines

Antiproliferative and Cell Viability Assays (e.g., MTS assay)

The antiproliferative activity of PI3K/HDAC-IN-3 has been evaluated across various cancer cell lines using methods such as the MTS assay, which measures cell viability. In hematologic tumor cell lines, including T lymphoma (EL4), B lymphoma (A20), and leukemia (NB4), PI3K/HDAC-IN-3 demonstrated potent antiproliferative activity. nih.govfrontiersin.org The compound was found to be more effective in these hematologic cell lines compared to solid cancer cell lines. nih.gov Specifically, the half-maximal inhibitory concentration (IC50) values in hematologic cell lines ranged from 0.016 to 0.34 μM, while in solid tumor cell lines, the IC50 values were between 0.11 and 6.8 μM. nih.gov

In studies involving other dual PI3K/HDAC inhibitors like CUDC-907, potent anti-proliferative activity was also observed in various hematological cancer cell lines, including non-Hodgkin's lymphoma (NHL) and multiple myeloma (MM). researchgate.net For instance, CUDC-907 inhibited the proliferation of diffuse large B-cell lymphoma (DLBCL) cell lines in a dose- and time-dependent manner. nih.gov Similarly, the dual PI3K/mTOR inhibitor BEZ235, when combined with the HDAC inhibitor panobinostat (B1684620), synergistically reduced the growth and viability of various NHL cell lines. nih.govaacrjournals.org

The table below summarizes the antiproliferative activity of PI3K/HDAC-IN-3 in different hematologic cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| EL4 | T lymphoma | 0.016 - 0.34 |

| A20 | B lymphoma | 0.016 - 0.34 |

| NB4 | Leukemia | 0.016 - 0.34 |

Apoptosis and Cell Cycle Analysis in Cellular Models

PI3K/HDAC-IN-3 has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. frontiersin.org Flow cytometry analysis revealed that treatment with PI3K/HDAC-IN-3 led to a significant, dose-dependent increase in apoptosis and G1 phase arrest in EL4, NB4, and A20 hematologic tumor cells. nih.govfrontiersin.org These effects were more pronounced in hematologic tumor cells compared to solid tumors. frontiersin.org The induction of apoptosis is a key mechanism of action for many anticancer agents, and the ability of PI3K/HDAC-IN-3 to trigger this process highlights its therapeutic potential.

Other dual PI3K/HDAC inhibitors have demonstrated similar effects. CUDC-907, for example, induced apoptosis and cell cycle arrest in neuroblastoma and diffuse large B-cell lymphoma cells. nih.govmdpi.com Combination treatments with PI3K and HDAC inhibitors have also been shown to synergistically induce apoptosis. For instance, the combination of a PI3K inhibitor (BKM-120) and an HDAC inhibitor (LBH-589) led to increased apoptosis in MYC-driven medulloblastoma cells. nih.gov Similarly, the combination of BEZ235 and panobinostat synergistically induced apoptosis in various non-Hodgkin's lymphoma cell lines. nih.gov

The pro-apoptotic effects are often mediated by the regulation of key proteins involved in cell death pathways. For example, treatment with dual inhibitors can lead to the activation of caspases, such as caspase-3 and caspase-7, which are executioners of apoptosis. nih.govoncotarget.com

Evaluation in Three-Dimensional (3D) Spheroid Culture Models

The efficacy of dual PI3K/HDAC inhibitors has also been assessed in 3D spheroid culture models, which more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. nih.gov Studies have shown that these 3D models are valuable for preclinical drug testing and can better predict in vivo responses. mdpi.com

In the context of PI3K/HDAC inhibition, CUDC-907 has been shown to significantly inhibit the growth of neuroblastoma tumors in a 3D spheroid model. mdpi.comnih.gov This suggests that the antitumor activity observed in 2D cultures can be translated to a more physiologically relevant setting. The use of 3D models allows for the evaluation of drug penetration, cell-cell interactions, and the effects of the extracellular matrix, providing a more comprehensive understanding of the compound's efficacy. mdpi.complos.org The successful inhibition of tumor growth in these models further supports the potential of dual PI3K/HDAC inhibitors as a therapeutic strategy for various cancers. mdpi.comnih.gov

In Vivo Assessment in Xenograft Models

Evaluation of Tumor Growth Inhibition in Subcutaneous Xenografts

The in vivo efficacy of PI3K/HDAC-IN-3 has been demonstrated in subcutaneous xenograft models. In a study using MV4-11 xenografts, PI3K/HDAC-IN-3 exhibited significant and dose-dependent anticancer efficacy. medchemexpress.com Similarly, in EL4 and A20 xenograft models, the compound was shown to significantly inhibit tumor proliferation. nih.govfrontiersin.org These findings indicate that the potent in vitro activity of PI3K/HDAC-IN-3 translates to a tangible antitumor effect in a living organism.

Other dual PI3K/HDAC inhibitors have also shown robust tumor growth inhibition in various xenograft models. For example, CUDC-907 has demonstrated antitumor activity against multiple MYC-driven cancer types in animal models, including diffuse large B-cell lymphoma (DLBCL) and NUT midline carcinoma xenografts. aacrjournals.org In neuroblastoma xenografts, CUDC-907 also significantly inhibited tumor growth. spandidos-publications.com

Combination therapies of PI3K and HDAC inhibitors have mirrored these positive results. The combination of the PI3K inhibitor BEZ235 and the HDAC inhibitor panobinostat significantly reduced tumor growth in a subcutaneous xenograft mouse model using SU-DHL4 cells. nih.govaacrjournals.org This combined treatment was well-tolerated and more effective than either agent alone. nih.govaacrjournals.org

The table below summarizes the in vivo efficacy of various PI3K/HDAC inhibitors and combinations in different xenograft models.

| Compound/Combination | Xenograft Model | Outcome |

| PI3K/HDAC-IN-3 | MV4-11 | Significant, dose-dependent anticancer efficacy medchemexpress.com |

| PI3K/HDAC-IN-3 | EL4, A20 | Significant inhibition of tumor proliferation nih.govfrontiersin.org |

| CUDC-907 | DLBCL, NMC | Antitumor activity demonstrated aacrjournals.org |

| CUDC-907 | Neuroblastoma | Significant inhibition of tumor growth spandidos-publications.com |

| BEZ235 + Panobinostat | SU-DHL4 | Significant reduction in tumor growth nih.govaacrjournals.org |

Efficacy in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a more clinically relevant preclinical model. The dual PI3K/HDAC inhibitor CUDC-907 has been evaluated in MYC-amplified solid tumor PDX models, where it demonstrated antitumor activity. aacrjournals.org This suggests that the efficacy of dual PI3K/HDAC inhibition extends to tumors that are more representative of human disease.

Another dual inhibitor, fimepinostat, has shown robust tumor growth inhibition in both cell line- and patient-derived xenografts of androgen receptor-active prostate cancer (ARPC) and neuroendocrine prostate cancer (NEPC). aacrjournals.org The effectiveness of these dual inhibitors in PDX models provides strong preclinical evidence for their potential clinical utility in treating various cancers.

Pharmacodynamic Biomarker Analysis in Tumor Tissues (e.g., Histone Acetylation Status, p-Akt Staining)

The dual-targeting nature of PI3K/HDAC inhibitors necessitates pharmacodynamic (PD) biomarker analysis to confirm engagement of both targets within tumor tissues. Key biomarkers for assessing the in vivo activity of these inhibitors include the acetylation status of histones and the phosphorylation levels of AKT (p-Akt), a critical node in the PI3K signaling pathway.

In preclinical models, treatment with PI3K/HDAC inhibitors leads to discernible changes in these biomarkers. For instance, in xenograft models of hematologic tumors and solid tumors like fibrosarcoma and prostate cancer, administration of the dual inhibitor FK-A11 resulted in increased acetylation of histone H3 and decreased phosphorylation of S6 or AKT in the tumor tissues. nih.gov This demonstrates simultaneous inhibition of both HDAC and PI3K activity in vivo. nih.gov Similarly, studies with the dual inhibitor CUDC-907 in diffuse large B-cell lymphoma (DLBCL) xenograft models showed increased histone H3 acetylation and downregulation of p-Akt, confirming target engagement. ashpublications.orgoncotarget.com

The compound PI3K/HDAC-IN-3 has been shown to inhibit the phosphorylation of AKT and increase the acetylation of H3 in MV4-11 acute myeloid leukemia cells. invivochem.commedchemexpress.com Another dual PI3K/HDAC inhibitor, referred to as compound 23, demonstrated a dose-dependent increase in acetylated H3 (Ac-H3) and acetylated-tubulin (Ac-tubulin), alongside a decrease in the phosphorylation of Akt (at serine 473), P70S6K, P80S6K, and S6 in hematologic tumor cell lines. frontiersin.org

Furthermore, in head and neck squamous cell carcinoma (HNSCC) xenograft models, treatment with PI3K inhibitors resulted in decreased phospho-AKT staining, while HDAC inhibitor treatment led to increased histone H3 acetylation, confirming intratumoral target inhibition. nih.gov Combination therapies with inhibitors like panobinostat and BEZ235 in glioblastoma multiforme (GBM) models also showed increased histone H3 acetylation and reduced phospho-Akt levels. mdpi.com These biomarker analyses are crucial for establishing the mechanism of action and confirming that the dual inhibitors are hitting their intended targets within the tumor microenvironment.

Specific Disease Contexts of Preclinical Research

The preclinical evaluation of PI3K/HDAC dual inhibitors has spanned a wide range of cancer types, demonstrating broad potential therapeutic applicability.

Hematological Malignancies (e.g., Non-Hodgkin Lymphoma, Diffuse Large B-cell Lymphoma, Acute Myeloid Leukemia, Multiple Myeloma)

Dual inhibition of PI3K and HDAC has shown significant promise in various hematological cancers.

Non-Hodgkin Lymphoma (NHL) and Diffuse Large B-cell Lymphoma (DLBCL): The combination of PI3K/mTOR and HDAC inhibitors has demonstrated synergistic cytotoxicity against a large panel of NHL cell lines, including aggressive subtypes like double-hit lymphoma and both ABC and GC subtypes of DLBCL. nih.govaacrjournals.org The dual inhibitor CUDC-907 has shown potent activity in DLBCL, irrespective of the cell of origin, by downregulating PI3K pathway targets and decreasing Myc protein levels. ashpublications.orgoncotarget.com This compound has progressed to clinical trials for relapsed/refractory DLBCL. acs.orgspandidos-publications.comfrontiersin.org Another dual inhibitor, fimepinostat (CUDC-907), is also being evaluated in clinical trials for this indication. frontiersin.org The rationale for this dual-targeting approach is strengthened by the frequent dysregulation of the PI3K pathway and the role of HDACs in lymphoma development. nih.govaacrjournals.orgmdpi.com

Acute Myeloid Leukemia (AML): The PI3K pathway is often aberrantly activated in AML, making it a key therapeutic target. nih.gov The dual inhibitor CUDC-907 has been shown to induce apoptosis in AML cell lines and primary patient samples and demonstrates in vivo efficacy in xenograft models. spandidos-publications.comnih.gov It achieves this by downregulating the anti-apoptotic protein Mcl-1 and upregulating the pro-apoptotic protein Bim. nih.gov PI3K/HDAC-IN-3 has also been specifically designed and evaluated for its potential in treating AML, showing significant anticancer effects in an MV4-11 xenograft model. invivochem.commedchemexpress.com

Multiple Myeloma (MM): The PI3K/HDAC pathway is a key signaling network in myeloma cell biology. nih.gov The dual inhibitor CUDC-907 has demonstrated the ability to inhibit HDAC activity, reduce Akt activity, and decrease the expression of anti-apoptotic proteins like BCL-XL and MCL-1 in myeloma cells, leading to apoptosis. nih.gov Preclinical studies have shown that CUDC-907 has anti-tumor effects in multiple myeloma xenografts. ascopubs.org Furthermore, combining CUDC-907 with proteasome inhibitors like carfilzomib (B1684676) has been shown to increase cytotoxicity in myeloma cells. nih.gov Panobinostat, an HDAC inhibitor, is already approved for treating relapsed/refractory multiple myeloma in combination with bortezomib. mdpi.com

Table 1: Preclinical Efficacy of PI3K/HDAC-IN-3 and Related Dual Inhibitors in Hematological Malignancies

| Compound | Cancer Type | Key Findings | References |

|---|---|---|---|

| PI3K/HDAC-IN-3 | Acute Myeloid Leukemia (AML) | Inhibits AKT phosphorylation, increases H3 acetylation, and shows dose-dependent anticancer effects in an MV4-11 xenograft model. | invivochem.com, medchemexpress.com |

| CUDC-907 (Fimepinostat) | Non-Hodgkin Lymphoma (NHL), Diffuse Large B-cell Lymphoma (DLBCL) | Downregulates PI3K pathway targets, decreases c-Myc protein levels, and shows efficacy irrespective of cell of origin. | ashpublications.org, oncotarget.com |

| CUDC-907 (Fimepinostat) | Acute Myeloid Leukemia (AML) | Induces apoptosis in cell lines and primary samples, shows in vivo efficacy in a xenograft model. | spandidos-publications.com, nih.gov |

| CUDC-907 (Fimepinostat) | Multiple Myeloma (MM) | Inhibits HDAC and Akt activity, reduces anti-apoptotic proteins, and induces apoptosis. Shows synergistic effects with proteasome inhibitors. | nih.gov, ascopubs.org |

| Compound 23 | T lymphoma, B lymphoma, Leukemia | Shows potent antiproliferative activity in vitro and in vivo by modulating PI3K and HDAC pathways, inducing apoptosis and G1-phase arrest. | frontiersin.org |

Solid Tumors (e.g., Neuroblastoma, Prostate Cancer, Breast Cancer, Glioblastoma Multiforme, Fibrosarcoma, Colorectal Cancer, Thyroid Cancer, Pancreatic Cancer, Head and Neck Squamous Cell Carcinoma, Esophageal Squamous Cell Carcinoma)

The application of PI3K/HDAC dual inhibitors extends to a variety of solid tumors.

Neuroblastoma: High expression of PI3K and HDACs correlates with poor survival in neuroblastoma patients. mdpi.com The dual inhibitor CUDC-907 has been shown to inhibit neuroblastoma growth by inhibiting the PI3K signaling pathway and HDACs, leading to a decrease in MYCN expression and enhanced H3K9 histone acetylation. spandidos-publications.commdpi.com

Prostate and Breast Cancer: Preclinical studies have demonstrated the efficacy of dual PI3K/HDAC inhibitors in these cancers. The depsipeptide analog FK-A11 has shown antitumor activity in prostate cancer (PC3) xenograft models. nih.gov In breast cancer, CUDC-907 has been shown to reduce the levels of HER2/3. cellagentech.com

Glioblastoma Multiforme (GBM): The combination of the HDAC inhibitor panobinostat and the PI3K/mTOR inhibitor BEZ235 has been shown to synergistically inhibit cell viability and stimulate apoptosis in GBM cells. mdpi.com

Fibrosarcoma and Colorectal Cancer: The dual inhibitor FK-A11 has demonstrated antitumor efficacy in fibrosarcoma (HT1080) xenograft models. nih.gov In colorectal cancer, where the PI3K pathway is frequently deregulated, inhibitors of this pathway have shown potential efficacy. nih.gov CUDC-907 induces apoptosis and G2-M cell cycle arrest in colon cancer cells. cellagentech.com HDAC inhibitors have also been shown to decrease the expression of EGFR in colorectal cancer cells. plos.org

Other Solid Tumors: Preclinical research has also explored the use of PI3K/HDAC inhibitors in other solid tumors. For instance, CUDC-907 has shown activity against thyroid cancer and pancreatic cancer. mdpi.com In head and neck squamous cell carcinoma (HNSCC), PI3K and dual PI3K-mTOR inhibitors have demonstrated antitumor effects in vivo. nih.gov In esophageal squamous cell carcinoma (ESCC), the HDAC inhibitor Trichostatin A (TSA) has been found to inhibit cell proliferation by inhibiting PI3K expression and reducing the activation of Akt. mdpi.com

Table 2: Preclinical Efficacy of PI3K/HDAC Dual Inhibitors in Solid Tumors

| Compound | Cancer Type | Key Findings | References |

|---|---|---|---|

| CUDC-907 | Neuroblastoma | Inhibits tumor growth and stem-like properties by suppressing the PI3K pathway and HDACs, leading to MYCN downregulation. | spandidos-publications.com, mdpi.com |

| FK-A11 | Prostate Cancer, Fibrosarcoma | Demonstrates antitumor activity in xenograft models with evidence of dual target inhibition. | nih.gov |

| Panobinostat + BEZ235 | Glioblastoma Multiforme (GBM) | Synergistically inhibits cell viability and stimulates apoptosis. | mdpi.com |

| CUDC-907 | Colorectal Cancer | Induces apoptosis and G2-M cell cycle arrest. | cellagentech.com |

| PI3K/mTOR Inhibitors | Head and Neck Squamous Cell Carcinoma (HNSCC) | Possess antitumor effects in vivo. | nih.gov |

| Trichostatin A (TSA) | Esophageal Squamous Cell Carcinoma (ESCC) | Inhibits cell proliferation by inhibiting PI3K expression and reducing Akt activation. | mdpi.com |

| CUDC-907 | Thyroid Cancer, Pancreatic Cancer | Shows antitumor activity. | mdpi.com |

Drug Discovery and Translational Research in Pi3k/hdac Dual Inhibitors

Rational Design Strategies for Hybrid Molecules

The development of dual-acting inhibitors targeting both Phosphatidylinositol 3-Kinase (PI3K) and Histone Deacetylases (HDACs) represents a sophisticated polypharmacology strategy. nih.gov This approach aims to create single hybrid molecules that can simultaneously modulate two critical oncogenic pathways, potentially leading to synergistic anticancer effects and overcoming the limitations of single-target therapies. nih.govmdpi.com The rational design of these molecules involves the careful integration of key structural features, known as pharmacophores, from both inhibitor classes. nih.gov

The design of dual PI3K/HDAC inhibitors often begins with a well-established PI3K inhibitor scaffold. A common pharmacophore used for this purpose is the quinazoline (B50416) skeleton, which is a core component of many PI3K inhibitors. frontiersin.org For instance, the design of the dual inhibitor referred to as compound 23 is based on a quinazoline structure. frontiersin.org This scaffold is crucial as it correctly orients the molecule within the ATP-binding pocket of the PI3K enzyme. Other structural motifs, such as the morpholinothienopyrimidine from the PI3K inhibitor CUDC-907, have also been successfully utilized as the foundation for dual-inhibitor design. nih.gov The strategy involves identifying moieties on the PI3K inhibitor structure that are not essential for binding and can be modified to attach the HDAC inhibitory component without disrupting PI3K inhibition. researchgate.net

The classic pharmacophore for HDAC inhibitors consists of three main components: a group that binds to the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the protein surface. nih.gov In the creation of hybrid PI3K/HDAC inhibitors, the zinc-binding group is the most critical element to incorporate. frontiersin.org Hydroxamic acid is a commonly used and potent zinc-binding moiety that is integrated into the PI3K pharmacophore via a flexible linker. nih.govfrontiersin.org This linker plays a crucial role, as its length and composition are optimized to allow the hydroxamic acid group to effectively reach and chelate the zinc ion in the HDAC catalytic site while the other end of the molecule simultaneously occupies the PI3K active site. frontiersin.org The aim is to achieve an optimal balance of activity between the two pharmacophores within a single chemical entity. frontiersin.org

Structure-Activity Relationship (SAR) studies are pivotal in optimizing the potency and dual-activity balance of these hybrid molecules. nih.gov These studies involve synthesizing a series of related compounds with systematic modifications to different parts of the molecule—the PI3K scaffold, the linker, and the HDAC-binding moiety—and evaluating their inhibitory activity against both targets. nih.gov For example, in the development of a quinazoline-based dual inhibitor series, SAR studies revealed that a linker composed of six alkyl units and the substitution of a fluorine atom at the 8-position of the quinazoline ring resulted in a compound with potent and balanced activity against both PI3K and HDAC. frontiersin.org These meticulous modifications are essential for fine-tuning the molecule's properties to achieve the desired biological effect. frontiersin.org Similarly, SAR studies on purine-based dual inhibitors led to the identification of compound 22E, which demonstrated potent inhibition of both PI3Kδ and HDAC6. nih.gov

The table below summarizes the inhibitory activity of a rationally designed PI3K/HDAC dual inhibitor (Compound 22E) compared to selective single-agent inhibitors.

| Compound | Target | IC50 (nM) |

| Compound 22E | PI3Kδ | 2.4 |

| HDAC6 | 6.2 | |

| Selective PI3Kδ Inhibitor | PI3Kδ | - |

| Selective HDAC6 Inhibitor | HDAC6 | - |

| Data derived from a study on purine-based dual inhibitors, demonstrating the potent dual-activity achieved through rational design and SAR studies. nih.gov |

Comparative Analysis with Single-Agent and Combination Therapies

A key rationale for developing single-molecule dual inhibitors is their potential to offer superior efficacy and an improved therapeutic window compared to administering two separate drugs (combination therapy) or either drug alone (monotherapy). nih.gov

Dual PI3K/HDAC inhibitors have demonstrated significantly enhanced antiproliferative and pro-apoptotic effects in cancer cells compared to the use of single-agent PI3K or HDAC inhibitors alone. nih.govaacrjournals.org Studies show that the simultaneous inhibition of both pathways by a single hybrid molecule can produce synergistic effects. nih.govmdpi.com For example, the dual inhibitor compound 23 was found to be more potent at inducing apoptosis and cell cycle arrest in hematologic tumor cells than the combination of the PI3K inhibitor BKM120 and the HDAC inhibitor SAHA used as single agents. frontiersin.org This suggests that the dual-target approach can be more effective than monotherapy. frontiersin.org Similarly, the dual inhibitor Fimepinostat (CUDC-907) showed greater efficacy in inhibiting tumor growth in models of castration-resistant prostate cancer than targeting each pathway individually. aacrjournals.org The combination of a PI3K/mTOR inhibitor (BEZ235) and an HDAC inhibitor (Trichostatin A) also showed a synergistic effect in inhibiting non-small-cell lung cancer cell proliferation and inducing apoptosis. oncotarget.com

The table below presents data on the anti-proliferative activity of a dual inhibitor compared to single agents in non-Hodgkin's lymphoma (NHL) cell lines.

| Cell Line | Treatment | IC50 (nM) |

| SU-DHL-6 | Compound 22E (Dual Inhibitor) | 34 |

| Selective PI3Kδ Inhibitor | >1000 | |

| Selective HDAC6 Inhibitor | >1000 | |

| JEKO-1 | Compound 22E (Dual Inhibitor) | 53 |

| Selective PI3Kδ Inhibitor | >1000 | |

| Selective HDAC6 Inhibitor | >1000 | |

| Data shows the significantly enhanced potency of the dual inhibitor Compound 22E compared to single-target inhibitors in NHL cells. nih.gov |

The development of dual-target agents is driven by the goal of achieving a superior therapeutic effect while potentially reducing adverse reactions. nih.gov PI3K inhibitors used as single agents can have a narrow therapeutic window because normal cells also rely on PI3K signaling for survival, leading to on-target toxicities before full tumor inhibition is achieved. nih.gov By combining two distinct but complementary mechanisms of action into one molecule, it may be possible to achieve a potent anti-tumor effect at concentrations that are better tolerated, thereby enhancing the therapeutic ratio. researchgate.netresearchgate.net The synergistic action means that a lower dose of the dual-acting compound might be needed to achieve the same therapeutic outcome as higher doses of two separate drugs, which could translate to a better safety profile. nih.gov The design of a single hybrid molecule also offers advantages in terms of pharmacokinetics and biodistribution compared to a combination of two separate drugs.

Identification of Predictive Biomarkers for Response and Resistance

The efficacy of dual phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) inhibitors can vary significantly among different cancer types and individual patients. This variability underscores the critical need for predictive biomarkers to identify patient populations most likely to benefit from these therapies and to understand the mechanisms that drive treatment failure. Research has focused on identifying genetic, epigenetic, and protein-based markers that can predict sensitivity or resistance to this class of drugs. By analyzing the molecular landscape of tumors, researchers aim to tailor treatment strategies, thereby maximizing therapeutic benefit while minimizing unnecessary toxicity. The identification of such biomarkers involves a range of techniques, including genomic sequencing, gene expression profiling, and proteomic analyses in preclinical models and clinical samples. nih.gov

Genetic and Epigenetic Markers of Sensitivity (e.g., ErbB2, ErbB3 expression, MYCN amplification, HDAC isoforms)

Several genetic and epigenetic features have been identified as potential predictors of sensitivity to dual PI3K/HDAC inhibitors. The expression levels of certain receptor tyrosine kinases and oncogenes, as well as the specific isoforms of the drug targets themselves, can influence therapeutic response.

ErbB2 and ErbB3 Expression: Differential expression of the receptor tyrosine kinases ErbB2 and ErbB3 may be related to the varying effects of dual PI3K/HDAC inhibitors on hematologic versus solid tumors. frontiersin.org One study noted that the expression levels of ErbB2 and ErbB3 were lower in hematologic tumors compared to solid tumors, suggesting this difference might contribute to the observed sensitivity of blood cancers to the dual inhibitor, compound 23. frontiersin.org

HDAC Isoforms: The specific HDAC isoforms expressed in a tumor can influence its response to inhibitors. Since HDAC inhibitors have varying selectivity profiles, the presence of specific isoforms like HDAC1, HDAC2, HDAC6, or HDAC8 could determine the effectiveness of a particular dual-targeting drug. researchgate.netnih.gov For instance, a compound with high potency against HDAC6 may be more effective in a cancer type where HDAC6 plays a crucial oncogenic role. researchgate.netresearchgate.net The development of isoform-specific inhibitors is an ongoing strategy to improve therapeutic precision. nih.gov

PIK3CA Mutations: While not specific to dual inhibitors, mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are established biomarkers of response to PI3K-pathway-targeted therapies. nih.govnih.gov It is highly probable that tumors harboring activating PIK3CA mutations would also exhibit sensitivity to dual PI3K/HDAC inhibitors, as these agents directly target a key survival pathway in these cancers. nih.gov

Table 1: Potential Genetic and Epigenetic Biomarkers of Sensitivity

| Biomarker | Cancer Type(s) | Associated Inhibitor(s) | Rationale for Sensitivity |

|---|---|---|---|

| Low ErbB2/ErbB3 Expression | Hematologic Tumors | Compound 23 | May contribute to differential effects between hematologic and solid tumors. frontiersin.org |

| ***MYCN* Amplification** | Neuroblastoma | CUDC-907 | Dual inhibition leads to downregulation of the MYCN oncogene. nih.gov |

| Specific HDAC Isoforms | Various Cancers | Isoform-selective inhibitors | Tumor dependency on a specific HDAC isoform for survival. researchgate.netnih.gov |

| ***PIK3CA* Mutations** | Various Cancers (e.g., Breast, HNSCC) | Pan-PI3K or Isoform-selective inhibitors | Direct targeting of the constitutively active PI3K pathway. nih.govnih.gov |

Mechanisms of Acquired Resistance in Preclinical Models

Despite initial positive responses, tumors can develop resistance to PI3K/HDAC inhibitors over time. Preclinical studies using cancer cell lines and animal models have been instrumental in elucidating the molecular mechanisms that underpin this acquired resistance. A common theme is the activation of alternative signaling pathways that bypass the drug-induced blockade, allowing cancer cells to resume proliferation and survival.

In pancreatic cancer models, long-term treatment with the dual inhibitor CUDC-907 led to the reactivation of survival pathways. researchgate.net Specifically, researchers observed increased phosphorylation of key downstream proteins, including AKT, ribosomal protein S6, and extracellular regulated protein kinase (ERK). researchgate.net This suggests that the cancer cells adapt by rerouting signals through the PI3K/mTOR and MAPK/ERK pathways to overcome the inhibitor's effects. Consequently, combining the dual PI3K/HDAC inhibitor with agents that block mTOR or ERK significantly enhanced cell death in these resistant models, providing a clear strategy to overcome this resistance mechanism. researchgate.net

Similarly, in studies of head and neck squamous cell carcinoma (HNSCC) treated with PI3Kα inhibitors, acquired resistance was associated with the activation of the mTOR and cyclin D1 pathways. mdpi.com These findings highlight a recurring mechanism of resistance where cancer cells exploit parallel or downstream signaling cascades to circumvent targeted therapy. Understanding these escape routes is crucial for designing rational combination therapies that can preemptively block resistance or treat tumors that have already become refractory. researchgate.netnih.gov

Future Directions in Preclinical Development

The development of dual PI3K/HDAC inhibitors is an active area of research, with ongoing efforts to improve their efficacy, selectivity, and therapeutic applicability. Future preclinical work is focused on several key areas aimed at creating next-generation compounds and better models to evaluate them, ultimately expanding their potential use in oncology and other complex diseases.

Exploration of Novel Dual-Targeting Compound Analogs

A primary focus of future development is the design and synthesis of new chemical entities that offer improved properties over existing dual inhibitors. This involves creating analogs of current compounds to optimize their pharmacological profiles. researchgate.netmdpi.com The goals of these medicinal chemistry efforts include:

Enhanced Potency and Selectivity: Creating analogs with higher affinity for specific PI3K and HDAC isoforms to achieve greater on-target effects at lower concentrations, potentially reducing off-target toxicities. bioworld.com

Improved Pharmacokinetic Properties: Modifying chemical structures to improve absorption, distribution, metabolism, and excretion (ADME) profiles, such as increasing oral bioavailability or extending half-life. bioworld.com

Overcoming Resistance: Designing novel compounds that can effectively inhibit the altered targets or bypass the resistance mechanisms observed with first-generation inhibitors. mdpi.com

Development of Advanced Preclinical Models (e.g., Improved Animal Models, CNS-penetrant models)

The translation of preclinical findings to clinical success heavily relies on the quality and relevance of the experimental models used. There is a recognized need for more sophisticated preclinical models that can better replicate the complexity of human cancer. researchgate.netprotheragen.com

Improved Animal Models: This includes the wider use of patient-derived xenografts (PDXs), which involve implanting tumor tissue from a patient directly into an immunodeficient mouse. PDX models are known to better retain the genetic and histological characteristics of the original human tumor compared to traditional cell line-derived xenografts.

CNS-Penetrant Models: A significant challenge in treating brain tumors and brain metastases is the blood-brain barrier (BBB), which prevents most drugs from reaching their target. acs.org A major future direction is the specific design and testing of dual PI3K/HDAC inhibitors that can effectively cross the BBB. curealz.orgcurealz.org Developing CNS-penetrant models is crucial for evaluating these compounds for neurological malignancies like glioblastoma, where both the PI3K pathway and epigenetic dysregulation are common. acs.orgcurealz.org

Strategies for Enhancing Therapeutic Window

The therapeutic window refers to the range between the dose of a drug that produces a therapeutic effect and the dose that causes unacceptable toxicity. A wider therapeutic window is a hallmark of a safer and more effective drug. Several strategies are being explored to enhance the therapeutic window of dual PI3K/HDAC inhibitors:

Isoform-Selective Inhibition: As opposed to pan-inhibitors that block all isoforms within a family, developing inhibitors that are highly selective for the specific PI3K and HDAC isoforms driving a particular cancer could spare normal tissues and reduce side effects. mdpi.com For example, targeting PI3Kα in PIK3CA-mutated cancers or focusing on HDAC6 for its role in protein quality control could provide a more targeted anti-tumor effect.

Intermittent Dosing Schedules: Preclinical and clinical studies have shown that intermittent dosing schedules, as opposed to continuous daily dosing, can sometimes maintain anti-tumor efficacy while reducing toxicity. nih.gov This approach may allow normal cells to recover between doses, thereby widening the therapeutic index.

Tumor-Targeted Delivery: Advanced drug delivery systems, such as antibody-drug conjugates or nanoparticles, can be engineered to deliver the dual inhibitor preferentially to cancer cells. nih.gov This strategy aims to increase the drug concentration at the tumor site while minimizing exposure to healthy tissues, which could significantly improve the therapeutic window.

Q & A

Basic Research Questions

Q. What experimental frameworks are recommended to assess the dual inhibitory activity of PI3K/Hdac-IN-3 in vitro and in vivo?

- Methodological Answer : Use the PICOT framework to structure experiments:

- P opulation: Specific cell lines (e.g., cancer models) or animal cohorts.

- I ntervention: Dose ranges and treatment durations for PI3K/Hdac-IN-2.

- C omparison: Control groups (e.g., single PI3K or HDAC inhibitors, vehicle controls).

- O utcome: Quantify inhibition via biomarkers (e.g., phosphorylated AKT for PI3K, acetylated histones for HDAC).

- T ime frame: Short-term (e.g., 24–72 hr for in vitro) vs. long-term (e.g., tumor regression over weeks in vivo).

This framework ensures hypothesis-driven reproducibility .

Q. How should researchers design dose-response studies to minimize off-target effects of PI3K/Hdac-IN-3?

- Methodological Answer :

- Step 1 : Conduct preliminary IC50 assays to establish potency ranges across PI3K isoforms (e.g., α, β, γ, δ) and HDAC classes (I, II, IV).

- Step 2 : Use orthogonal assays (e.g., Western blot for target engagement vs. RNA-seq for transcriptomic off-target effects).

- Step 3 : Validate specificity via kinase profiling panels or competitive binding assays.

Cross-validate results with genetic knockdown models (e.g., siRNA for PI3K/HDAC isoforms) to confirm mechanism .

Q. What statistical methods are appropriate for analyzing synergistic effects of PI3K/Hdac-IN-3 in combination therapies?

- Methodological Answer :

- Apply the Chou-Talalay combination index (CI) to quantify synergy (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.

- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.

- For longitudinal in vivo data, mixed-effects models account for variability in tumor growth rates .

Advanced Research Questions

Q. How can researchers resolve contradictory data on PI3K/Hdac-IN-3’s efficacy across different cancer models?

- Methodological Answer :

- Step 1 : Perform meta-analysis of existing studies, stratifying by cancer type, mutation status (e.g., PTEN loss, PIK3CA mutations), and experimental conditions (e.g., hypoxia).

- Step 2 : Validate discrepancies using isogenic cell lines (e.g., CRISPR-edited PTEN+/− pairs).

- Step 3 : Apply systems biology approaches (e.g., phosphoproteomics) to identify context-dependent signaling nodes.

Contradictions often arise from unaccounted variables in model systems; rigorous replication and subgroup analysis mitigate this .

Q. What strategies optimize PI3K/Hdac-IN-3’s pharmacokinetic (PK) profile in preclinical models?

- Methodological Answer :

- PK/PD Modeling : Use compartmental models to correlate plasma concentrations (e.g., Cmax, AUC) with target inhibition in tissues.

- Formulation Adjustments : Test lipid nanoparticles or prodrug designs to enhance bioavailability.

- Metabolite Screening : Identify active/toxic metabolites via LC-MS and adjust dosing schedules accordingly.

Iterative refinement using the FINER criteria (Feasible, Novel, Ethical, Relevant) ensures translational relevance .

Q. How can multi-omics data (e.g., transcriptomics, epigenomics) be integrated to elucidate PI3K/Hdac-IN-3’s mechanism of resistance?

- Methodological Answer :

- Workflow :

Perform RNA-seq and ChIP-seq on resistant vs. sensitive cell lines.

Use pathway enrichment tools (e.g., GSEA, DAVID) to identify dysregulated pathways (e.g., MAPK, Wnt).

Apply machine learning (e.g., LASSO regression) to prioritize resistance drivers (e.g., upregulated efflux pumps).

- Validation : CRISPR-Cas9 knockout of candidate genes in resistant models.

This approach balances hypothesis-driven and exploratory research .

Data Management & Replication

Q. What practices ensure reproducibility of PI3K/Hdac-IN-3 studies across laboratories?

- Methodological Answer :

- Standardization : Adopt SOPs for cell culture (e.g., Mycoplasma testing, passage limits) and in vivo protocols (e.g., tumor measurement guidelines).

- Data Transparency : Share raw datasets (e.g., flow cytometry FCS files) and analysis code (e.g., R/Python scripts) via repositories like Zenodo.

- Replication : Collaborate with external labs for blinded validation of key findings.

These practices align with NIH and FAIR data principles .

Ethical & Methodological Pitfalls

Q. How should researchers address potential bias in PI3K/Hdac-IN-3’s preclinical evaluation?

- Methodological Answer :

- Blinding : Mask treatment groups during data collection/analysis.

- Randomization : Use block randomization for animal studies to balance litter/age effects.

- Negative Controls : Include inactive enantiomers or scaffold analogs to distinguish target-specific effects.

Ethical rigor is critical to avoid overinterpretation of efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。